N-[2-(5-Methoxy-1H-indol-3-YL)ethyl]-2-piperazin-1-ylacetamide

Physicochemical profiling CNS drug-likeness Membrane permeability

N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-piperazin-1-ylacetamide (CAS 946744-56-5) is a synthetic indole derivative incorporating a 5-methoxyindole nucleus linked via an ethylamino spacer to a piperazin-1-ylacetamide side chain. Structurally, it belongs to the class of melatonin receptor pharmacophore-mimetic compounds, retaining the 5-methoxyindole core essential for melatonin receptor (MT1/MT2) recognition while replacing the natural N-acetyl group with a basic piperazine-bearing acetamide moiety.

Molecular Formula C17H26Cl2N4O2
Molecular Weight 389.32
CAS No. 946744-56-5
Cat. No. B2938035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(5-Methoxy-1H-indol-3-YL)ethyl]-2-piperazin-1-ylacetamide
CAS946744-56-5
Molecular FormulaC17H26Cl2N4O2
Molecular Weight389.32
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)NC=C2CCNC(=O)CN3CCNCC3
InChIInChI=1S/C17H24N4O2/c1-23-14-2-3-16-15(10-14)13(11-20-16)4-5-19-17(22)12-21-8-6-18-7-9-21/h2-3,10-11,18,20H,4-9,12H2,1H3,(H,19,22)
InChIKeyLWXCNFHVNLCYQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-piperazin-1-ylacetamide (CAS 946744-56-5): Chemical Class, Core Features, and Procurement Context


N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-piperazin-1-ylacetamide (CAS 946744-56-5) is a synthetic indole derivative incorporating a 5-methoxyindole nucleus linked via an ethylamino spacer to a piperazin-1-ylacetamide side chain . Structurally, it belongs to the class of melatonin receptor pharmacophore-mimetic compounds, retaining the 5-methoxyindole core essential for melatonin receptor (MT1/MT2) recognition while replacing the natural N-acetyl group with a basic piperazine-bearing acetamide moiety [1]. The compound is predominantly supplied as the dihydrochloride salt (molecular formula C17H26Cl2N4O2, MW 389.32 g/mol), with commercial vendors offering purity grades of 95% to ≥98% suitable for pharmaceutical R&D and quality control applications . Its free base (C17H24N4O2, MW 316.40) exhibits a calculated logP of 1.40–1.55 and a topological polar surface area of approximately 69.4 Ų [2].

Why Melatonin, Agomelatine, or Ramelteon Cannot Substitute for N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-piperazin-1-ylacetamide in Structure-Based Research Programs


Despite sharing the 5-methoxyindole pharmacophore with melatonin and its clinically used analogs, N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-piperazin-1-ylacetamide exhibits critical structural and physicochemical divergences that preclude direct functional substitution [1]. The replacement of melatonin's neutral N-acetyl terminus with a basic piperazin-1-ylacetamide side chain (pKa ~9.8 for the secondary piperazine amine) introduces a pH-dependent ionizable center absent in melatonin (pKa basic −1.6), agomelatine, or ramelteon (all essentially neutral at physiological pH) [2][3]. This single modification alters the topological polar surface area by +15.3 Ų versus melatonin (69.4 vs. 54.1 Ų) and by +31.1 Ų versus agomelatine/ramelteon (69.4 vs. 38.3 Ų), with consequent impacts on passive membrane permeability and CNS penetration potential [4]. Furthermore, the free piperazine NH provides a synthetic diversification handle not available in the comparators, enabling late-stage functionalization without remodeling the indole core [5]. These compound-specific features mean that experimental results obtained with melatonin or approved melatonergic drugs cannot be extrapolated to this chemotype, and procurement decisions for receptor screening, SAR exploration, or chemical probe development must treat each as a distinct entity.

Quantitative Differential Evidence for N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-piperazin-1-ylacetamide vs. Closest Analogs


Topological Polar Surface Area (TPSA): 69.4 Ų vs. 38–54 Ų for Melatonin, Agomelatine, and Ramelteon

The target compound possesses a calculated topological polar surface area (TPSA) of 69.4 Ų (Ambinter [1]) or 69 Ų (ChemSpider ACD/Labs prediction ), which is 15.3 Ų higher than melatonin (54.1 Ų [2]) and 31.1 Ų higher than both agomelatine and ramelteon (38.3 Ų each [3][4]). This difference arises from the piperazin-1-ylacetamide side chain, which contributes additional nitrogen and oxygen atoms not present in the comparator molecules' simpler acetamide or propionamide termini. In CNS drug design, TPSA values below 60–70 Ų are generally associated with favorable blood-brain barrier penetration; the target compound's TPSA of ~69 Ų places it at the upper boundary of this range, suggesting potentially attenuated passive CNS entry relative to the approved drugs agomelatine (38.3 Ų) and ramelteon (38.3 Ų), while offering a distinct property set for programs targeting peripheral melatonin receptors or requiring limited CNS exposure.

Physicochemical profiling CNS drug-likeness Membrane permeability

Ionizable Basic Center: Piperazine pKa ~9.8 vs. Neutral Character of Melatonin, Agomelatine, and Ramelteon

N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-piperazin-1-ylacetamide contains a secondary piperazine amine with a predicted pKa of approximately 9.3–9.8 (typical for N-alkylpiperazines [1]), meaning the molecule exists predominantly as a monocation (>99% protonated) at physiological pH 7.4. In contrast, melatonin has a strongest basic pKa of −1.6 (essentially neutral at all physiological pH values [2]), and ramelteon similarly exhibits a strongest basic pKa of −0.4 [3]. Agomelatine lacks any ionizable basic center entirely. The presence of a permanent positive charge on the target compound at pH 7.4 fundamentally alters its solubility profile (logD at pH 7.4 = −0.18 vs. logP = 1.55, ChemSpider ), receptor binding electrostatics, and lysosomal trapping potential compared to the neutral comparators. This pH-dependent ionization is critical for experimental design: binding assays conducted at different pH values or in different cellular compartments may yield divergent results for the target compound relative to neutral agonists.

Ionization state pH-dependent solubility Receptor electrostatics

Hydrogen Bond Donor/Acceptor Count: 3 HBD / 6 HBA vs. 1–2 HBD / 2 HBA for Approved Melatonergic Drugs

The target compound features 3 hydrogen bond donors (indole NH, amide NH, piperazine NH) and 6 hydrogen bond acceptors (indole methoxy O, amide carbonyl O, piperazine two N atoms, plus the amide N and methoxy O), compared to melatonin's 2 HBD / 2 HBA profile and agomelatine/ramelteon's 1 HBD / 2 HBA profiles [1][2]. The additional HBD from the piperazine NH and the extra HBA from the piperazine ring nitrogens expand the compound's hydrogen-bonding capacity beyond that of any clinically approved melatonergic ligand. In the context of melatonin receptor pharmacophore models, where the 5-methoxy group and the amide side chain are critical for MT1/MT2 affinity [3], the supplementary H-bond functionality of the piperazine may enable interactions with ancillary receptor sub-pockets or accessory binding sites not accessible to the simpler comparators, potentially yielding altered subtype selectivity or biased signaling profiles.

Hydrogen bonding Pharmacophore modeling Receptor selectivity

Dihydrochloride Salt Form Provides 98% Purity and ISO-Certified Quality Control vs. Free Base Comparators

The compound is commercially supplied as the dihydrochloride salt (C17H26Cl2N4O2, MW 389.32) with purity specifications of ≥95% (CymitQuimica ), ≥97% (MolCore ), or ≥98% (MolCore NLT grade, Leyan ), produced under ISO quality system certification suitable for pharmaceutical R&D and quality control applications . In contrast, the endogenous comparator melatonin is typically supplied as the free base (neutral form) with purity grades that can vary substantially across vendors [1]. The dihydrochloride salt confers two practical procurement advantages: (i) significantly enhanced aqueous solubility due to the charged ammonium species, facilitating dissolution in biological assay buffers without organic co-solvents; and (ii) improved solid-state stability and hygroscopicity characteristics compared to the free base form. For users requiring batch-to-batch reproducibility in quantitative pharmacological assays, the defined salt stoichiometry and certified purity provide a level of standardization not uniformly available for melatonin free base preparations from non-ISO-certified sources .

Salt form Purity Quality control ISO certification

Free Piperazine NH as a Synthetic Diversification Handle: Late-Stage Functionalization Capacity Absent in Melatonin and Agomelatine

The piperazine ring of N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-piperazin-1-ylacetamide bears a secondary amine (NH) that serves as a versatile synthetic handle for late-stage diversification reactions, including N-alkylation, N-acylation, N-sulfonylation, and reductive amination . This functional group is structurally absent in melatonin (N-acetyl terminus), agomelatine (N-acetyl terminus), and ramelteon (N-propionamide terminus). In published SAR series of indole-piperazine melatonergic ligands, the piperazine NH has been exploited to install diverse substituents that modulate MT1/MT2 selectivity, with certain 4-substituted piperazine derivatives achieving MT2-selective binding (e.g., N-acyl-4-indanyl-piperazines with nanomolar MT2 affinity) [1]. The presence of this handle means the target compound can function as both a pharmacological tool in its own right and a common intermediate for generating focused compound libraries without de novo synthesis of the 5-methoxyindole core, an efficiency not matched by the terminal amide-bearing comparators.

Chemical probe Late-stage functionalization SAR exploration Medicinal chemistry

Rotatable Bond Count: 7 vs. 4–5 for Approved Melatonergic Drugs — Implications for Conformational Flexibility and Entropic Binding Penalties

The target compound contains 7 freely rotatable bonds (Ambinter [1]), compared with 4 rotatable bonds for melatonin [2] and 5 each for agomelatine and ramelteon [3][4]. The three additional rotors reside in the ethyl linker between indole and amide (present in all comparators) and the piperazinyl-acetamide junction (unique to the target). Increased conformational freedom generally imposes a larger entropic penalty upon receptor binding, which may reduce binding affinity unless offset by enthalpic gains from additional contacts made by the piperazine moiety. In the melatonergic pharmacophore model, the optimal bioactive conformation of the C-3 amidoethane side chain is believed to adopt a folded conformation nearly orthogonal to the indole plane [5]; the target compound's extra degrees of torsional freedom could either facilitate or hinder attainment of this conformation. Researchers evaluating this compound for receptor binding should anticipate that its conformational ensemble differs substantially from the more constrained comparators, and computational conformational sampling or rigidification strategies may be required for accurate SAR interpretation.

Conformational flexibility Ligand efficiency Entropic penalty Molecular recognition

Optimal Research and Industrial Application Scenarios for N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]-2-piperazin-1-ylacetamide (CAS 946744-56-5)


Melatonin Receptor (MT1/MT2) Pharmacophore Exploration Requiring an Ionizable Piperazine Probe

Programs investigating the role of ligand basicity in melatonin receptor binding, activation, and biased signaling should select this compound as the preferred probe. Its piperazine secondary amine (pKa ~9.8) remains protonated at physiological pH, distinguishing it from all clinically approved neutral melatonergic agonists (melatonin, agomelatine, ramelteon). This enables direct experimental comparison of cationic vs. neutral ligand interactions at MT1 and MT2 orthosteric sites. Pairing this compound with neutral comparators in parallel binding assays, functional cAMP/GTPγS readouts, and β-arrestin recruitment studies can isolate the contribution of ligand charge to receptor activation mechanics [1].

Late-Stage Diversification Platform for Focused Melatoninergic Compound Library Synthesis

The free piperazine NH provides a single-point diversification handle that allows a common 5-methoxyindole-ethylamino-acetamide intermediate to be converted into dozens of N-substituted analogs via simple alkylation, acylation, or sulfonylation chemistry. This is structurally unattainable with melatonin or agomelatine, which present terminal amides with no further derivatization capacity. Procurement of this compound as a gram-scale intermediate thus enables cost-effective library production for MT1/MT2 SAR exploration, 5-HT2C selectivity screening, or multi-target profiling without repeated de novo synthesis of the indole core [2].

Aqueous Solubility-Critical Assay Format Where Neutral Melatonergic Ligands Require Organic Co-Solvents

In biochemical or cell-based assay formats requiring compound dissolution in purely aqueous buffers (e.g., receptor binding assays with ≤0.1% DMSO, surface plasmon resonance, isothermal titration calorimetry), the dihydrochloride salt form with logD (pH 7.4) of −0.18 offers markedly improved aqueous solubility compared to melatonin (logP ~1.2–1.6, requiring DMSO co-solvent) and agomelatine (logP ~2.3–2.9, poorly water-soluble). The defined dihydrochloride stoichiometry and ISO-certified purity (≥98% from qualified vendors) additionally minimize batch-to-batch variability in quantitative assay formats .

Peripheral vs. Central Melatonin Receptor Target Engagement Studies Using TPSA-Based Compartmental Selectivity

The compound's TPSA of ~69.4 Ų places it near the upper boundary for predicted blood-brain barrier penetration, contrasting with the lower TPSA values of agomelatine and ramelteon (38.3 Ų each) that favor unrestricted CNS entry. This physicochemical difference can be exploited in experimental designs that require differential peripheral vs. central target engagement. Researchers studying melatonin receptor functions in peripheral tissues (e.g., pancreatic islets, immune cells, bone, vascular smooth muscle) may preferentially select this compound to minimize confounding central effects, whereas central circadian rhythm studies would be better served by ramelteon or agomelatine [3][4].

Quote Request

Request a Quote for N-[2-(5-Methoxy-1H-indol-3-YL)ethyl]-2-piperazin-1-ylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.